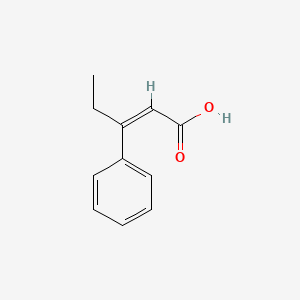
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione is a sulfur-containing heterocyclic compound. It features a thiane ring, which is a six-membered ring containing one sulfur atom. The compound is characterized by the presence of two amino groups and a sulfone group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-(aminomethyl)thiophene-2-carboxylic acid with ammonia in the presence of a dehydrating agent. The reaction is carried out at elevated temperatures to facilitate the formation of the thiane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiane derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminocoumarin: Another compound with an amino group and a heterocyclic ring.
3-(Aminomethyl)thiophene: A precursor in the synthesis of 4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione.
4-Amino-3-fluorobenzonitrile: A compound with similar functional groups but different ring structure.
Uniqueness
This compound is unique due to its combination of a thiane ring with amino and sulfone groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H14N2O2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1,1-dioxothian-4-amine |
InChI |
InChI=1S/C6H14N2O2S/c7-3-5-4-11(9,10)2-1-6(5)8/h5-6H,1-4,7-8H2 |
Clave InChI |
AKLPNLSKRNDMJW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC(C1N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
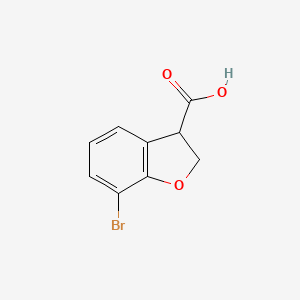
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
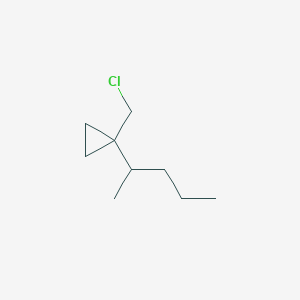

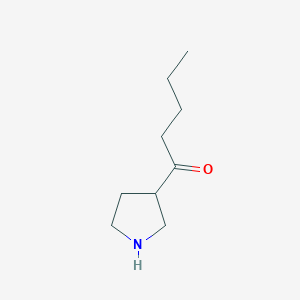
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
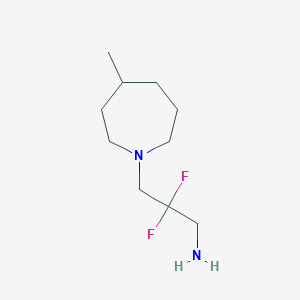
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)


